molecular formula C11H13NO3S B2638106 1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid CAS No. 188718-07-2

1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid

Cat. No.: B2638106
CAS No.: 188718-07-2
M. Wt: 239.29
InChI Key: AAYIFEJNJRFLKJ-UHFFFAOYSA-N
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Description

1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid is a hybrid heterocyclic compound combining a pyrrolidine backbone with a thiophene-containing acetyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The thiophene moiety enhances aromatic interactions, while the pyrrolidine ring provides conformational flexibility. Its synthesis typically involves multi-step reactions, such as coupling thiophene derivatives with pyrrolidine precursors under acidic or catalytic conditions .

Properties

IUPAC Name

1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c13-10(7-8-3-2-6-16-8)12-5-1-4-9(12)11(14)15/h2-3,6,9H,1,4-5,7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYIFEJNJRFLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid typically involves the reaction of thiophene-2-acetic acid with pyrrolidine-2-carboxylic acid under specific conditions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the two components .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-2-carboxylic Acid (CAS 527-72-0)

  • Structure : Simpler analog lacking the pyrrolidine-acetyl group.
  • Molecular Weight : 128.15 g/mol (C₅H₄O₂S).
  • Properties : Used as a laboratory chemical; lower solubility in water compared to the target compound due to reduced polarity .
  • Applications : Primarily a building block for synthesizing thiophene derivatives.

(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic Acid

  • Structure : Replaces thiophene with a 3-methylisoxazole group.
  • This substitution may enhance binding affinity in biological targets (e.g., enzymes) but reduce lipophilicity .
  • Synthesis : Involves TFA-mediated deprotection and column chromatography, similar to the target compound .

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic Acid

  • Structure : Extends the thiophene system with an imidazo[1,2-a]pyrimidine group.
  • Molecular Weight : 328.39 g/mol (C₁₇H₁₆N₄O₂S).
  • Properties : Higher molecular weight and complexity may improve pharmacokinetic retention but reduce aqueous solubility. Reported purity: 95% .

Cyclo 1-[2-(Cyclopentanecarbonyl-3-phenyl-propionyl]-pyrrolidine-2-carboxylic Acid (1-Carbamoyl-Propyl)-Amide

  • Structure : Cyclic tetrapeptide derivative with cyclopentane and phenyl groups.
  • Biological Activity : Exhibits antimicrobial properties, suggesting that bulkier acyl groups (e.g., cyclopentanecarbonyl) enhance bioactivity compared to thiophene-based analogs .

Structural and Functional Analysis Table

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity References
1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid Thiophene-acetyl, pyrrolidine 239.29 (C₁₁H₁₃NO₃S) Under investigation
Thiophene-2-carboxylic acid Thiophene-carboxylic acid 128.15 Lab reagent
(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic acid Isoxazole-acetyl, hydroxy-pyrrolidine ~268.27 Potential enzyme targeting
Imidazo[1,2-a]pyrimidine-thiophene-pyrrolidine hybrid Extended heterocyclic system 328.39 Not reported
Cyclopentanecarbonyl-pyrrolidine tetrapeptide Cyclic peptide with bulky acyl groups ~550 (estimated) Antimicrobial

Key Research Findings

  • Electronic Effects : Thiophene’s electron-rich aromatic system improves π-π stacking in molecular interactions, whereas isoxazole analogs prioritize hydrogen bonding .
  • Bioactivity Correlation : Bulky substituents (e.g., cyclopentane, phenyl) correlate with enhanced antimicrobial activity, suggesting steric bulk may optimize target engagement .
  • Synthetic Challenges : Thiophene-acetyl derivatives require precise coupling conditions to avoid byproducts, unlike simpler carboxylic acid analogs .

Biological Activity

1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid is a compound of growing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings and provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid is C11H13NO3S, with a molecular weight of 239.29 g/mol. The compound features a thiophene ring linked to a pyrrolidine structure via an acetyl group, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC11H13NO3S
Molecular Weight239.29 g/mol
CAS Number188718-07-2
Minimum Purity95%

Anticancer Activity

Recent studies have indicated that compounds similar to 1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid exhibit varying degrees of anticancer activity. For instance, derivatives based on the pyrrolidine structure were tested against A549 human lung adenocarcinoma cells. The results showed that certain modifications to the structure significantly influenced the cytotoxic effects observed:

  • Weak Activity : The carboxylic acid derivative exhibited weak anticancer activity with post-treatment viability ranging from 78% to 86% at a concentration of 100 µM.
  • Enhanced Activity : Compounds with additional substitutions, such as 4-chlorophenyl and 4-bromophenyl groups, reduced cell viability to 64% and 61%, respectively, indicating enhanced anticancer properties.

The structure-dependence of these activities suggests that further modifications could yield more potent anticancer agents .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro tests against multidrug-resistant strains such as Staphylococcus aureus revealed promising results:

  • Effective Against MRSA : Certain derivatives demonstrated selective antimicrobial activity against methicillin-resistant strains.
  • Broad Spectrum : The screening included various pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa, showcasing its potential as a broad-spectrum antimicrobial agent.

The biological activity of 1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid is believed to involve interactions with specific molecular targets, potentially inhibiting key enzymes or receptors involved in cancer cell proliferation and microbial resistance mechanisms. Understanding these interactions can guide the development of more effective therapeutic agents.

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

  • Study on Anticancer Properties : A study involving various pyrrolidine derivatives highlighted that compounds with thiophene substitutions showed significant cytotoxicity against cancer cell lines while maintaining lower toxicity towards non-cancerous cells .
  • Antimicrobial Efficacy : Research focusing on the antimicrobial properties demonstrated that certain structural modifications enhanced the activity against resistant bacterial strains, suggesting a pathway for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via coupling reactions between thiophene-2-acetic acid derivatives and pyrrolidine-2-carboxylic acid precursors. Acylation of the pyrrolidine nitrogen using activated esters (e.g., NHS esters) or carbodiimide-mediated coupling (EDC/HOBt) is common. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water with 0.1% TFA) for purity assessment (>95%) and spectroscopic techniques:

  • NMR : Confirm the thiophene proton environment (δ 6.8–7.5 ppm for aromatic protons) and pyrrolidine backbone (δ 3.0–4.0 ppm for N-acetyl protons) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z values .

Q. What safety precautions are critical during handling?

  • Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particles. Store in a cool, dry environment (2–8°C) away from oxidizers. In case of skin contact, wash immediately with soap and water .

Q. Which solvents are optimal for dissolving this compound in experimental settings?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS to avoid precipitation .

Q. How can researchers verify the stability of the compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare peak areas to initial samples. Thiophene derivatives are typically stable at neutral pH but may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Employ quantum chemical calculations (DFT, B3LYP/6-31G*) to model reaction pathways and transition states. Use software like Gaussian or ORCA to predict activation energies for acylation steps. Pair computational data with high-throughput screening to identify optimal catalysts (e.g., DMAP) .

Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical models?

  • Methodological Answer : Cross-validate NMR chemical shifts using ab initio calculations (e.g., GIAO method). For discrepancies in aromatic proton signals, consider solvent effects (PCM models) or conformational dynamics (MD simulations). Compare experimental IR stretches with scaled vibrational frequencies from DFT .

Q. How can researchers investigate the compound’s potential as a pharmacophore in drug discovery?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target receptors (e.g., AT₁ for hypertension). Synthesize analogs with modified pyrrolidine rings (e.g., proline derivatives) and assess binding affinity via SPR or radioligand assays. Prioritize derivatives with low nanomolar IC₅₀ values .

Q. What advanced techniques quantify trace impurities in bulk samples?

  • Methodological Answer : Use LC-MS/MS with MRM mode to detect sub-0.1% impurities. For chiral purity, employ chiral HPLC (Chiralpak AD-H column) or SFC. Validate methods per ICH Q2(R1) guidelines, ensuring LOD/LOQ < 0.05% .

Q. How do steric and electronic effects of the thiophene moiety influence the compound’s reactivity?

  • Methodological Answer : Conduct Hammett studies by substituting thiophene with electron-donating/withdrawing groups (e.g., methyl, nitro). Measure reaction rates (e.g., hydrolysis) and correlate with σ values. DFT-based NBO analysis can quantify charge distribution at the acetyl group .

Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?

  • Methodological Answer : Use flow chemistry to maintain consistent reaction parameters (temperature, residence time). Implement PAT tools (e.g., in-line FTIR) for real-time monitoring. Optimize workup procedures (e.g., liquid-liquid extraction vs. centrifugation) to minimize batch-to-batch variability .

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